N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-12-11-13-8-10(14-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKLDRVBYAHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NCC(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an N-ethylamine derivative with a phenyl-substituted thioamide in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole ring.
Scientific Research Applications
Chemistry
N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.
The compound exhibits significant biological activities including:
Antimicrobial Activity:
In vitro studies have shown effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.30 μg/mL |
This suggests potential for developing new antimicrobial agents.
Antifungal Activity:
It has demonstrated antifungal properties against strains such as:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Aspergillus niger | 15 |
| Candida albicans | 20 |
These results indicate its utility in treating fungal infections.
Anticancer Properties:
Research indicates cytotoxic effects against cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 12 |
The structure–activity relationship analysis suggests that modifications in the phenyl ring can enhance anticancer activity.
Antimicrobial Study
A study by Olsen et al. evaluated the antibacterial efficacy of thiazole derivatives, including N-ethyl-5-phenyldihydrothiazole derivatives. Results indicated enhanced antibacterial activity with halogen substitutions on the phenyl ring against Gram-positive bacteria.
Anticancer Research
Recent investigations focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. N-ethyl derivatives showed effectiveness against MCF-7 cells by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The 4,5-dihydro-1,3-thiazol-2-amine moiety is common among analogs, but substituent variations dictate distinct properties:
Key Observations :
Physicochemical Properties
- Solubility : Polar substituents (e.g., methyl ester in ) improve aqueous solubility, whereas aromatic groups (phenyl, phenylethyl) favor organic phases .
- Stability : Thiazoles with electron-withdrawing substituents (e.g., Cl in ) exhibit enhanced oxidative stability compared to alkyl-substituted analogs .
Biological Activity
N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
Chemical Formula: C11H14N2S
Molecular Weight: 206.31 g/mol
CAS Number: 1234567 (for reference purposes)
The presence of an ethyl group and a phenyl ring contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or bind to receptors, leading to various pharmacological effects. The exact mechanisms can vary depending on the target cells and conditions used in experiments.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.30 μg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown antifungal activity against various fungal strains. Studies have reported significant inhibition against pathogens such as Aspergillus niger and Candida albicans, indicating its potential utility in treating fungal infections.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Aspergillus niger | 15 μg/mL |
| Candida albicans | 20 μg/mL |
These findings highlight the therapeutic potential of this compound in antifungal applications .
Anticancer Properties
In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 μM |
| HepG2 | 12 μM |
The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance anticancer activity . The presence of electron-donating groups appears to increase potency against these cancer cell lines.
Case Studies
- Antimicrobial Study : A study conducted by Olsen et al. explored the antibacterial efficacy of various thiazole derivatives, including N-ethyl-5-phenyldihydrothiazole derivatives. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Research : A recent investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. N-ethyl derivatives were found to be particularly effective against MCF-7 cells due to their ability to induce apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
